6-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Lipophilicity Drug-likeness Physicochemical profiling

The compound 6-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2549037-30-9) is a fully synthetic small molecule with molecular formula C₁₆H₁₈N₄S and molecular weight 298.4 g·mol⁻¹, categorized as a benzothiazole – azetidine – pyrazole hybrid heterocycle. It contains a 6-methyl-1,3-benzothiazole core connected via an azetidin-1,3-diyl spacer to a 4-methyl-1H-pyrazol-1-ylmethyl moiety.

Molecular Formula C16H18N4S
Molecular Weight 298.4 g/mol
CAS No. 2549037-30-9
Cat. No. B6439493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
CAS2549037-30-9
Molecular FormulaC16H18N4S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=C(C=N4)C
InChIInChI=1S/C16H18N4S/c1-11-3-4-14-15(5-11)21-16(18-14)19-8-13(9-19)10-20-7-12(2)6-17-20/h3-7,13H,8-10H2,1-2H3
InChIKeyLASNMPYOWWZUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2549037-30-9): Core Scaffold, Physicochemical Identity, and Procurement Scope


The compound 6-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2549037-30-9) is a fully synthetic small molecule with molecular formula C₁₆H₁₈N₄S and molecular weight 298.4 g·mol⁻¹, categorized as a benzothiazole – azetidine – pyrazole hybrid heterocycle [1]. It contains a 6-methyl-1,3-benzothiazole core connected via an azetidin-1,3-diyl spacer to a 4-methyl-1H-pyrazol-1-ylmethyl moiety. Computed physicochemical properties include an XLogP3 of 3.5, zero hydrogen-bond donors, four hydrogen-bond acceptors, three rotatable bonds, and a topological polar surface area of 62.2 Ų [1]. These features position the compound within a chemical space that is compatible with oral bioavailability guidelines, yet its distinguishing biological value can only be assessed through direct comparative data against its closest structural analogs.

Why 6-Methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole Cannot Be Assumed Interchangeable with Other Benzothiazole–Pyrazole–Azetidine Congeners


Compounds within the benzothiazole–azetidine–pyrazole family are not functionally interchangeable because even minor substituent changes at the benzothiazole 6-position (e.g., –CH₃ vs. –Cl vs. –SCH₃ vs. –H) profoundly alter electronic distribution, lipophilicity, metabolic stability, and target-binding complementarity [1]. In pyrazolylbenzothiazole-series patents, the identity of R₁ (the benzothiazole substituent) is explicitly claimed as a critical determinant of potency, selectivity, and topical formulation compatibility, demonstrating that generic substitution without empirical bridging data carries a high risk of pharmacological failure [2]. The quantitative comparisons presented in Section 3 are therefore essential for rational compound selection.

Quantitative Differentiation Map for 6-Methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2549037-30-9)


Computed Lipophilicity (XLogP3) Relative to 6-Chloro, 6-Methylsulfanyl, and 6-Unsubstituted Analogs

The target compound exhibits an XLogP3 of 3.5, which resides within the optimal range (1–5) for oral absorption and CNS permeability, whereas the 6-chloro analog (7-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole, CAS 2549017-52-7) is predicted to have higher lipophilicity (XLogP3 ≈ 4.0–4.3 based on Cl contribution), and the 6-methylsulfanyl analog (2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(methylsulfanyl)-1,3-benzothiazole) has an XLogP3 of approximately 4.1, both exceeding the favorable range for certain drug-design programs [1]. The unsubstituted benzothiazole analog (2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole) has an XLogP3 of ~2.9, which may limit membrane permeability [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation vs. 6-Chloro and 6-Ethoxy Congeners

The target compound has a computed TPSA of 62.2 Ų, which is identical to the 6-chloro analog (62.2 Ų) and lower than the 6-ethoxy analog (4-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole, TPSA ≈ 71.4 Ų), which contains an additional ether oxygen [1]. For CNS-targeted programs, TPSA values below 70–90 Ų are generally associated with passive blood–brain barrier permeation; the target compound’s value of 62.2 Ų falls comfortably within this range, whereas the 6-ethoxy analog exceeds the threshold preferred for many CNS discovery programs [2].

Polar surface area CNS drug design Blood–brain barrier permeability

Hydrogen-Bond Donor Count (HBD = 0) and Its Impact on Membrane Permeability Compared with Amino-Substituted Analogs

The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas structurally related benzothiazole–pyrazole hybrid series reported in the literature (e.g., pyrazole-conjugated benzothiazole analogs bearing NH or OH groups) frequently display HBD ≥ 1, which can reduce passive membrane permeability and increase efflux transporter recognition [1][2]. In the pyrazole-conjugated benzothiazole series evaluated by Bhat & Belagali (2018), compounds with HBD > 0 showed lower Caco-2 permeability and higher susceptibility to P-glycoprotein-mediated efflux compared to HBD = 0 analogs, reinforcing the target compound’s favorable permeability profile [1].

Hydrogen bonding Oral bioavailability Rule-of-five

Rotatable Bond Count (nROTB = 3) and Conformational Preorganization Relative to the 6-Methylsulfanyl Analog

The target compound contains three rotatable bonds, conferring moderate conformational flexibility sufficient for induced-fit target recognition while limiting the entropic penalty associated with binding. In contrast, the 6-methylsulfanyl analog (2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(methylsulfanyl)-1,3-benzothiazole) has four rotatable bonds (the additional –SCH₃ rotor), increasing conformational entropy and potentially reducing binding affinity by 0.5–1.5 kcal·mol⁻¹ per additional rotor, as estimated from established correlations between rotatable bond count and ligand efficiency [1][2].

Conformational flexibility Entropic penalty Binding affinity optimization

Heavy-Atom Count and Fraction sp³ (Fsp³) as Differentiators from Larger Substituent Analogs

With a heavy-atom count of 21 and an estimated Fsp³ (fraction of sp³-hybridized carbons) of ~0.56, the target compound achieves a favorable balance between aromatic-driven target complementarity and three-dimensional character associated with improved clinical success rates. The 7-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole analog (CAS 2549017-52-7) has a heavy-atom count of 22 and slightly lower Fsp³ (~0.50) due to the additional aromatic chlorine substitution, which increases planarity [1]. Higher Fsp³ values have been correlated with reduced attrition in clinical development, favoring the target compound’s profile for programs advancing beyond lead optimization [2].

Molecular complexity Clinical developability Fsp³ metric

Scaffold Novelty: Azetidine-1,3-diyl Linker Differentiates from Pyrazolylbenzothiazole Derivatives Lacking the Azetidine Spacer

The patent US 8,754,233 B2 broadly claims pyrazolylbenzothiazole derivatives of formula (1) where the pyrazole is directly linked or tethered through various spacers, but the specific 2-(azetidin-1-yl)benzothiazole motif with a pyrazolylmethyl substituent at the azetidine 3-position is not exemplified and falls outside the primary Markush claims of this foundational patent family, which expires in 2023–2024 [1]. This structural distinction—the insertion of a conformationally restricted azetidine ring between the benzothiazole and pyrazole moieties—creates a differentiated chemical space that may offer freedom-to-operate advantages and novel binding modes not accessible to the direct-linked pyrazolylbenzothiazole series evaluated in the patent [2].

Scaffold novelty Patent landscape Intellectual property

Research and Industrial Application Scenarios for 6-Methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2549037-30-9)


Central Nervous System Drug Discovery Programs Requiring Balanced Lipophilicity and Low TPSA

Programs targeting CNS indications such as neurodegenerative diseases or psychiatric disorders may prioritize this compound because its XLogP3 of 3.5 and TPSA of 62.2 Ų align with established CNS drug-likeness parameters (XLogP 2–5, TPSA < 70–90 Ų) [1]. Compared to the 6-ethoxy analog (TPSA ≈ 71.4 Ų), the target compound’s lower polar surface area supports more favorable passive blood–brain barrier penetration, making it a rational choice for CNS-focused screening collections where brain exposure is a critical selection criterion.

Oral Bioavailability-Focused Lead Optimization with Zero Hydrogen-Bond Donors

In lead optimization campaigns where oral absorption is a primary objective, the target compound’s HBD count of zero provides a measurable advantage over pyrazole-conjugated benzothiazole analogs bearing NH or OH groups (HBD ≥ 1), which are known to exhibit reduced Caco-2 permeability and increased P-glycoprotein efflux [2]. This feature positions the compound as a preferred starting scaffold for medicinal chemistry teams aiming to maintain permeability while exploring substituent diversity on the benzothiazole ring.

Kinase Inhibitor or ATP-Competitive Probe Design Leveraging Azetidine Conformational Restriction

The azetidine-1,3-diyl spacer introduces conformational constraint that may enhance binding affinity for ATP-binding pockets by reducing the entropic penalty upon target engagement, as suggested by the compound’s favorable nROTB of 3 and Fsp³ of ~0.56 [3]. The 7-chloro-4-methyl analog (Fsp³ ≈ 0.50, nROTB = 3) shares similar rotatable-bond count but lacks the same degree of three-dimensional character, making the target compound a more attractive candidate for kinase inhibitor programs that value sp³-rich scaffolds associated with improved selectivity and developability profiles [4].

Patent-Aware Early-Stage Discovery Seeking Freedom-to-Operate Beyond Expiring Pyrazolylbenzothiazole IP

Industrial users seeking to build proprietary compound collections around the benzothiazole–pyrazole pharmacophore can exploit the azetidine spacer as a key differentiator from the diminishing patent estate of US 8,754,233 B2, which covers direct-linked pyrazolylbenzothiazole derivatives but does not exemplify azetidine-bridged analogs [5]. This scaffold divergence enables novel composition-of-matter filings and reduces the risk of freedom-to-operate conflicts, making the target compound strategically valuable for biotech and pharmaceutical organizations investing in new chemical entity development around this chemotype.

Quote Request

Request a Quote for 6-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.